molecular formula C11H12N2O3 B152210 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 181525-38-2

9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B152210
M. Wt: 220.22 g/mol
InChI Key: GNJWAVGJDQQQSS-UHFFFAOYSA-N
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Patent
US07723518B2

Procedure details

In a reaction vessel equipped with a dropping funnel and a reverse water-separator, 2-amino-3-hydroxypyridine (110.12 g; 1 mol) was added to chlorobenzene (1500 ml) at room temperature. 2-Acetylbutyrolactone (134.53 g; 1.05 mol) was added dropwise to this mixture from the dropping funnel while stirring. The dropping funnel was rinsed with chlorobenzene (250 ml) and the resulting solution was added dropwise to the previously obtained mixture. Next, p-toluenesulfonic acid monohydrate (5.7 g; 0.03 mol) was added, and the resulting mixture was heated to reflux temperature (refluxing starting at 125° C.). The reaction mixture was refluxed for 19 hours, while the water liberated during the course of the reaction was collected in the reverse water-separator. The mixture was allowed to cool to about 80° C. and then there were added 2-propanol (250 ml), activated carbon (Norit A™ supra, 25 g) and filter agent (dicalite speed plus; 2.5 g). The mixture was heated to reflux (100° C.) during 30 minutes. The reaction mixture was filtered at a temperature of 90 to 95° C. and the filter cake was washed with chlorobenzene (100 ml; 80° C.). The combined filtrate was allowed to cool to room temperature. Crystallization of the reaction product started at about 40-45° C. and was left to continue for 18 hours at room temperature. The crystals were collected and washed with chlorobenzene (100 ml) and dried in vacuo at 50-60° C. for 24 hours, yielding 164.2 g (73.6%) 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; mp 150° C.; purity >97% (LC % w/w); residual 2-amino-3-hydropyridine: 0.85%; sum of other impurities <0.52%; residual 2-acetylbutyrolactone was 0% (GC % w/w).
Quantity
134.53 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
110.12 g
Type
reactant
Reaction Step Four
Quantity
1500 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.ClC1C=CC=CC=1.[C:16]([CH:19]1[CH2:24][CH2:23][O:22][C:20]1=[O:21])(=O)[CH3:17]>O.C1(C)C=CC(S(O)(=O)=O)=CC=1.O>[OH:8][C:7]1[C:2]2=[N:1][C:16]([CH3:17])=[C:19]([CH2:24][CH2:23][OH:22])[C:20](=[O:21])[N:3]2[CH:4]=[CH:5][CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
134.53 g
Type
reactant
Smiles
C(C)(=O)C1C(=O)OCC1
Step Two
Name
Quantity
5.7 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
110.12 g
Type
reactant
Smiles
NC1=NC=CC=C1O
Name
Quantity
1500 mL
Type
reactant
Smiles
ClC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a reaction vessel equipped with a dropping funnel
WASH
Type
WASH
Details
The dropping funnel was rinsed with chlorobenzene (250 ml)
ADDITION
Type
ADDITION
Details
the resulting solution was added dropwise to the previously obtained mixture
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
was collected in the reverse water-separator
TEMPERATURE
Type
TEMPERATURE
Details
to cool to about 80° C.
ADDITION
Type
ADDITION
Details
there were added 2-propanol (250 ml), activated carbon (Norit A™ supra, 25 g) and
FILTRATION
Type
FILTRATION
Details
filter agent (dicalite speed plus; 2.5 g)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (100° C.) during 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered at a temperature of 90 to 95° C.
WASH
Type
WASH
Details
the filter cake was washed with chlorobenzene (100 ml; 80° C.)
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
Crystallization of the reaction product
CUSTOM
Type
CUSTOM
Details
started at about 40-45° C.
WAIT
Type
WAIT
Details
was left
CUSTOM
Type
CUSTOM
Details
The crystals were collected
WASH
Type
WASH
Details
washed with chlorobenzene (100 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50-60° C. for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC1=CC=CN2C1=NC(=C(C2=O)CCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 164.2 g
YIELD: PERCENTYIELD 73.6%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.